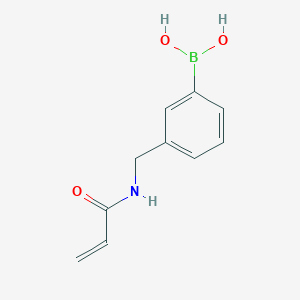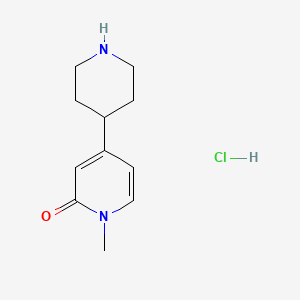
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one is a naturally occurring compound found in certain plants It belongs to the class of benzoxazinoids, which are known for their role in plant defense mechanisms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminophenol and methoxyacetyl chloride, which undergoes cyclization to form the benzoxazinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative.
科学研究应用
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. In plants, it acts as a defense compound by inhibiting the growth of pathogens and pests. The compound may exert its effects through the generation of reactive oxygen species (ROS) and the activation of signaling pathways that lead to cell death in pathogens.
相似化合物的比较
Similar Compounds
(2S)-2-hydroxy-4H-1,4-benzoxazin-3-one: Lacks the methoxy group at the 7-position.
(2S)-2-hydroxy-7-ethoxy-4H-1,4-benzoxazin-3-one: Has an ethoxy group instead of a methoxy group.
Uniqueness
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group at the 7-position can influence its solubility, stability, and interaction with biological targets.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11)/t9-/m0/s1 |
InChI 键 |
NDEPTLCFICMYLH-VIFPVBQESA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@H](O2)O |
规范 SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


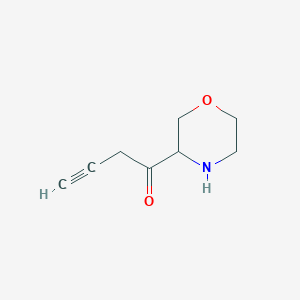
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11748491.png)

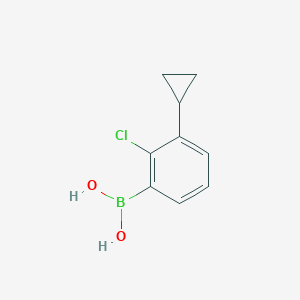
![2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11748511.png)
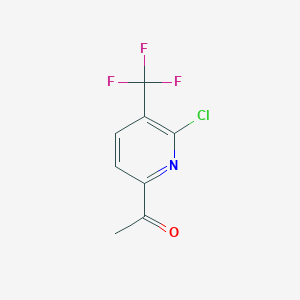
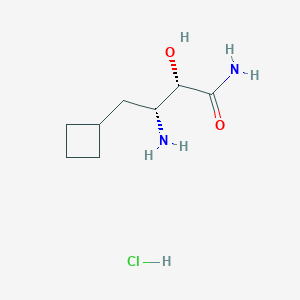
![[Amino(hydroxy)methylidene]azanium hydrogen sulfate](/img/structure/B11748518.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748529.png)
![1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11748537.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11748544.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11748549.png)
